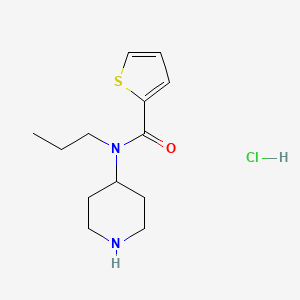
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride
Übersicht
Beschreibung
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2OS and its molecular weight is 288.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Processes
- Scalable Synthesis : A scalable synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established, which is under investigation for treating central nervous system disorders. This process involves acylation, deprotection, and salt formation, yielding the product with high purity (Wei et al., 2016).
Receptor Antagonism
- Cannabinoid Receptor Antagonism : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a similar compound) have provided insights into its molecular interaction with the CB1 cannabinoid receptor, suggesting its potential use in characterizing brain CB1 receptor binding (Shim et al., 2002).
Pharmacological Properties
- Antipsychotic Agent Potential : Heterocyclic carboxamides, similar in structure to the compound , have been evaluated as potential antipsychotic agents, showing promising in vivo activities (Norman et al., 1996).
Radioligand Binding
- Brain Binding Studies : Research on iodine-123 labeled analogs of related compounds, like AM251, has explored their binding in the mouse brain, indicating potential applications in brain receptor studies (Gatley et al., 1996).
Antimicrobial Activity
- Antimicrobial Studies : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate antimicrobial activities, suggesting its potential use in this field (Ovonramwen et al., 2019).
Other Relevant Research
- CGRP Receptor Inhibition : A structurally related compound, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is a potent CGRP receptor antagonist. Its synthesis and evaluation highlight the importance of such compounds in receptor inhibition (Cann et al., 2012).
Wirkmechanismus
Target of Action
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .
Mode of Action
Some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions
Biochemical Pathways
HIF-1 promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironments .
Result of Action
Some piperidine derivatives have been found to show significant inhibitory bioactivity in hepg2 cells . They induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It’s known that the activity of some piperidine derivatives can be influenced by the hypoxic conditions of the tumor microenvironment .
Biochemische Analyse
Biochemical Properties
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hypoxia-inducible factor 1 (HIF-1) pathways, where it can modulate the expression of HIF-1α protein and downstream target genes . This interaction is crucial in regulating cellular responses to hypoxia, including glycolysis and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cells, this compound has been shown to induce the expression of HIF-1α protein and the downstream target gene p21, promoting apoptosis through the upregulation of cleaved caspase-3 . These effects highlight its potential in modulating cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator of HIF-1 pathways, binding to HIF-1α and promoting its stabilization and activity under hypoxic conditions . This activation leads to the transcription of genes involved in glycolysis, angiogenesis, and apoptosis, thereby influencing cellular adaptation to low oxygen levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent induction of HIF-1α expression and apoptotic pathways
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively modulate HIF-1 pathways without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as excessive apoptosis or metabolic disturbances. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to glycolysis and energy production . The compound’s interactions with metabolic enzymes are crucial for its bioactivity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, influencing its overall efficacy and safety . Understanding these transport mechanisms is essential for optimizing its delivery and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interaction with HIF-1α and other biomolecules, ensuring its effective modulation of cellular pathways.
Eigenschaften
IUPAC Name |
N-piperidin-4-yl-N-propylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12;/h3-4,10-11,14H,2,5-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINSVYLHQXYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




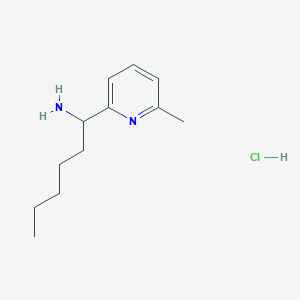




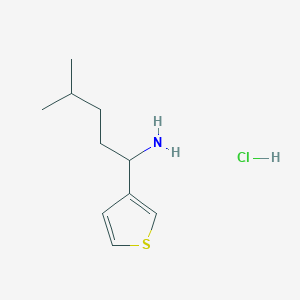
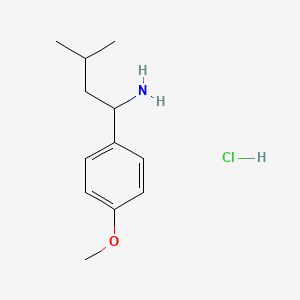
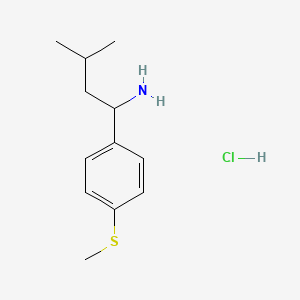

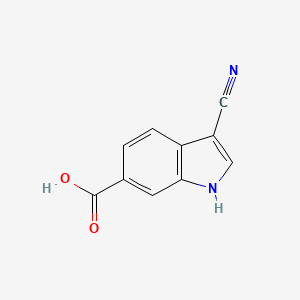
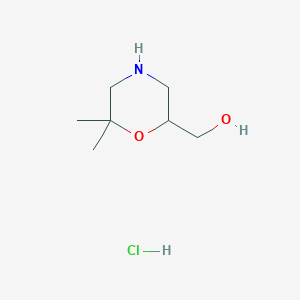
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
